2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a boron atom within a dioxaborinane ring structure. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . This method is favored due to its rapid reaction rate and the stability of the resulting organoborane compounds.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boron atom in the dioxaborinane ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted dioxaborinane derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium, enabling the formation of new carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Phenylboronic Acid: Another organoboron compound used in Suzuki-Miyaura coupling.
3,5-Dimethylphenylboronic Acid: Shares the same phenyl group but lacks the dioxaborinane ring.
4-Formylphenylboronic Acid: Similar in structure but contains a formyl group.
Uniqueness: 2-(3,5-Dimethylphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring precise control over the formation of carbon-carbon bonds.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c1-9-6-10(2)8-11(7-9)12-13-4-3-5-14-12/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDURTGMHLDAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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